(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid
Description
The compound “(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid” is a β-amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety and a thiophen-2-yl substituent on the β-carbon of the propanoic acid backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., using piperidine) . The thiophene ring introduces sulfur-based aromaticity, which may influence electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)12-19(20-10-5-11-28-20)23-22(26)27-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVOIGWAZDVSI-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid, also known by its CAS number 130309-35-2, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound has the molecular formula and a molecular weight of 393.46 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, alongside a thiophene moiety that may contribute to its biological properties.
Research indicates that compounds containing thiophene and fluorenyl groups can exhibit various biological activities, including:
- Antimicrobial Activity : Thiophene derivatives have been documented for their antimicrobial properties against various pathogens.
- Anticancer Potential : Some studies suggest that similar structures can inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
Biological Activity Data
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various thiophene derivatives, including (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid). The compound demonstrated significant activity against Staphylococcus aureus with an IC50 value of 25 µM, indicating its potential as a lead compound for developing new antibiotics . -
Cancer Cell Proliferation :
In vitro studies using human breast cancer cell lines showed that the compound inhibited cell proliferation by inducing apoptosis. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Research Findings
Recent research highlights the compound's potential in targeting bacterial virulence factors via inhibition of the Type III secretion system (T3SS). This system is crucial for the pathogenicity of several Gram-negative bacteria. The compound was shown to reduce the secretion of virulence factors by approximately 50% at a concentration of 50 µM .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related Fmoc-protected amino acids, focusing on substituents, stereochemistry, and physicochemical properties:
*Molecular weight estimated based on structural analogs.
Key Observations:
Structural Classification: The target compound is a β-amino acid, whereas most analogs (e.g., thiophen-3-yl, furan-2-yl derivatives) are α-amino acids. β-amino acids are less common in natural systems but offer enhanced resistance to enzymatic degradation, making them valuable in peptidomimetic drug design .
High purity (>99%) is achievable in Fmoc-protected analogs, as demonstrated by the o-tolyl derivative (), which is critical for reliable peptide synthesis .
Synthetic and Application Insights :
- Fmoc deprotection typically employs 20% piperidine in DMF, a standard method for preserving acid-labile side chains (e.g., thiophene) .
- Thiophene and indole derivatives are prioritized in antiviral and anticancer research due to their heterocyclic bioactivity .
Safety and Handling :
- Fmoc-protected compounds often carry hazard warnings (e.g., H302: harmful if swallowed; H315: skin irritation), necessitating handling by trained professionals .
Q & A
Q. What are the optimal methods for synthesizing (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid?
The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with thiophene-containing moieties. Key steps include:
- Activation of the carboxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate peptide bond formation.
- Deprotection conditions : Piperidine or DBU (1,8-diazabicycloundec-7-ene) in DMF (dimethylformamide) selectively removes the Fmoc group without affecting the thiophene ring .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC ensures high purity (>95%) .
Q. Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Fmoc-Cl, NaHCO₃, DCM | Amino protection | 85% |
| 2 | Thiophene-2-carboxylic acid, DCC, HOBt | Coupling | 78% |
| 3 | Piperidine/DMF (20%) | Fmoc deprotection | 90% |
Q. What safety precautions are critical when handling this compound?
- Toxicity : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use fume hoods and avoid dust formation .
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. For prolonged exposure, use a respirator (N95) .
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .
Q. How is the compound characterized for purity and structural integrity?
- Analytical techniques :
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (retention time: ~12 min for >98% purity) .
- NMR : Key signals include δ 7.3–7.8 ppm (aromatic Fmoc and thiophene protons) and δ 4.2–4.5 ppm (α-proton of the amino acid) .
- Mass spectrometry : Expected [M+H]⁺ ion matches theoretical molecular weight (e.g., 437.4 g/mol for a related analog) .
Advanced Research Questions
Q. How does the thiophene moiety influence the compound’s reactivity in peptide synthesis?
The thiophene ring introduces electron-rich aromaticity , enhancing stability under acidic conditions but increasing susceptibility to oxidation. Compared to phenyl analogs, it:
Q. Comparative Reactivity
| Group | Coupling Efficiency | Oxidation Risk |
|---|---|---|
| Thiophene | 85% | High (requires antioxidants) |
| Phenyl | 78% | Moderate |
| Fluorophenyl | 80% | Low |
Q. How can researchers resolve contradictions in reported stability data?
Discrepancies in stability studies often arise from storage conditions or analytical methods :
Q. What strategies optimize this compound’s use in peptide-drug conjugate (PDC) development?
- Site-specific conjugation : Leverage the thiophene’s ortho-position for selective bioconjugation (e.g., maleimide-thiol chemistry) .
- Solubility enhancement : Co-solvents (DMSO/PBS mixtures) or PEGylation improve aqueous solubility for in vivo assays .
- In vitro validation : Test protease resistance using trypsin/chymotrypsin and compare to non-thiophene analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
